CID 78068715
Description
Overview of Organogermanium Compounds in Contemporary Chemical Research
Organogermanium compounds are a significant subject of modern chemical research due to their unique properties and potential applications across various domains. researchgate.net Although the field is less developed than that of its silicon counterpart, largely due to the higher cost of germanium, interest is growing. wikipedia.org Current research explores their use in electronics, materials science, and medicine. wikipedia.org
In materials science, organogermanium compounds are investigated for the production of semiconductors and nanowires. For instance, isobutylgermane is utilized in Metalorganic Vapor Phase Epitaxy (MOVPE) for depositing germanium films. wikipedia.org Certain organogermanium compounds also exhibit biological activity, leading to research into their potential as pharmaceuticals. scispace.comrsc.org Compounds like spirogermanium (B1201630) and propagermanium (B1678255) (also known as Ge-132) have been investigated for their therapeutic properties. wikipedia.orgpharmacy180.com The inherent low toxicity of some organogermanium species makes them attractive candidates for drug discovery. rsc.org
The reactivity of organogermanium compounds, which is intermediate between that of organosilanes and organostannanes, also makes them useful reagents in organic synthesis, particularly in cross-coupling reactions. wikipedia.org
Classification and Structural Context of CID 78068715 as a Difluoro(methyl)germane
Based on its name, difluoro(methyl)germane (this compound) would be an organogermanium compound with a central germanium atom bonded to two fluorine atoms, one methyl group, and one hydrogen atom. This structure places it in the category of tetravalent organogermanium halides.
Illustrative Properties of a Hypothetical Difluoro(methyl)germane Note: The following data is hypothetical and based on general principles of related compounds, as no specific experimental data for this compound is available.
| Property | Predicted Value/Characteristic |
|---|---|
| Molecular Formula | CH3GeF2H |
| Molecular Geometry | Tetrahedral around the Germanium center |
| Key Functional Groups | Methyl group (-CH3), Germyl (B1233479) group (-Ge-), Fluoro groups (-F) |
| Valence of Germanium | IV |
The presence of highly electronegative fluorine atoms would significantly influence the electronic properties and reactivity of the molecule, particularly the polarity of the Ge-F and Ge-C bonds.
Historical Development and Evolution of Organogermanium Synthesis Methodologies
The field of organogermanium chemistry dates back to 1886, when Clemens Winkler, the discoverer of germanium, synthesized the first organogermanium compound, tetraethylgermane. wikipedia.orgrsc.org This was achieved by reacting germanium tetrachloride with diethylzinc. wikipedia.org For a considerable period, the development of the field was slow, but it gained momentum in the mid-20th century. pharmacy180.com
Early synthetic methods relied heavily on the use of organometallic reagents like Grignard reagents and organolithium compounds to alkylate germanium halides. wikipedia.org Another significant historical method is hydrogermylation, which involves the addition of a Ge-H bond across an unsaturated bond. pharmacy180.com
Over the years, synthetic methodologies have evolved to become more sophisticated. Modern techniques include transition-metal-catalyzed cross-coupling reactions and the use of wet chemical reduction methods to create water-dispersible germanium nanoparticles, which aligns with the principles of green chemistry. scispace.com Researchers have also developed methods for creating complex structures like germatranes and polygermanes, which contain Ge-Ge bonds. wikipedia.orgpaperpublications.org
Timeline of Key Developments in Organogermanium Synthesis
| Era | Key Development | Significance |
|---|---|---|
| Late 19th Century | Synthesis of Tetraethylgermane (Winkler, 1887) pharmacy180.com | Marks the beginning of organogermanium chemistry. |
| Mid-20th Century | Widespread use of Grignard and organolithium reagents wikipedia.org | Enabled the synthesis of a wider variety of simple organogermanes. |
| Late 20th Century | Development of hydrogermylation and synthesis of polygermanes wikipedia.orgpharmacy180.com | Expanded the structural diversity to include Ge-H and Ge-Ge bonds. |
| 21st Century | Transition-metal catalysis and nanoparticle synthesis scispace.com | Introduced more controlled and environmentally friendly synthetic routes. |
Rationale for Academic Investigation into Novel Organogermanium Derivatives, Including this compound
The academic pursuit of novel organogermanium derivatives like the hypothetical this compound is driven by several key factors. The introduction of different functional groups onto the germanium center allows for the fine-tuning of the compound's electronic, steric, and chemical properties.
For a molecule like difluoro(methyl)germane, the rationale for investigation would likely include:
Exploring Reactivity: The combination of a methyl group and two fluorine atoms on the germanium center creates a unique electronic environment. Researchers would be interested in how this structure affects the reactivity of the remaining Ge-H bond and its potential use in reactions like hydrogermylation.
Precursor for Advanced Materials: Such compounds can serve as precursors for creating specialized materials. For example, it could potentially be used in chemical vapor deposition processes to create fluorine-doped germanium films, which may have interesting semiconductor properties.
Fundamental Chemical Insight: The study of simple, novel molecules provides fundamental insights into chemical bonding, reaction mechanisms, and structure-property relationships. researchgate.net Understanding how the interplay of different substituents affects the germanium center contributes to the broader knowledge of main-group chemistry.
Catalysis: The unique electronic and steric properties could make such compounds, or their derivatives, interesting candidates as catalysts or ligands in catalytic systems. paperpublications.org
The synthesis and characterization of new molecules are fundamental to advancing chemical science, opening doors to new materials and technologies that may have been previously inaccessible.
Properties
Molecular Formula |
C2H3F2Ge |
|---|---|
Molecular Weight |
137.67 g/mol |
InChI |
InChI=1S/C2H3F2Ge/c1-2-5(3)4/h2H,1H2 |
InChI Key |
QEIYSFRJATXOSU-UHFFFAOYSA-N |
Canonical SMILES |
C=C[Ge](F)F |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Elucidation for Cid 78068715
Pioneering Approaches in Organogermane Synthesis
The construction of carbon-germanium (C-Ge) bonds is the foundational step in the synthesis of any organogermane compound. Hydrogermylation, the addition of a Ge-H bond across an unsaturated C-C bond, stands out as one of the most direct and atom-economical methods for this purpose. chinesechemsoc.org
The addition of germanes to alkenes and alkynes, known as hydrogermylation, is a versatile method for creating C-Ge bonds. sioc-journal.cn These reactions can be promoted by various means, including transition metal catalysts, Lewis acids, and radical initiators. chinesechemsoc.org The choice of catalyst and reaction conditions can influence the regioselectivity and stereoselectivity of the addition. For instance, the reaction of tris(trimethylsilyl)germane with various alkynes proceeds with high stereo- and regioselectivity to yield 2-alkenylgermanes. acs.org In contrast, the addition to simple alkenes can be reversible, often requiring specific substrates or conditions to achieve stable products. acs.org
Transition-metal-catalyzed hydrogermylation has been extensively studied, providing a pathway to a wide range of organogermanium compounds. researchgate.net While these methods are effective, achieving asymmetric hydrogermylation to produce chiral organogermanes remains a significant synthetic challenge. chinesechemsoc.org
Table 1: Examples of Hydrogermylation Reactions
| Unsaturated Substrate | Germanium Reagent | Catalyst/Initiator | Product Type | Reference |
|---|---|---|---|---|
| Alkyne | Ph₃GeH | Pd(PPh₃)₄ | (E)-Vinylgermane | nih.gov |
| Alkyne | (TMS)₃GeH | Radical Initiator | 2-Alkenylgermane | acs.org |
| Activated Alkene | Hydrogermane | Copper-Ligand Complex | Chiral Organogermane | chinesechemsoc.org |
| 5-Ethynyluracil Nucleoside | Ph₃GeH | ACCN (Radical) | (Z)-5-(2-Germylvinyl)uracil | nih.gov |
Radical-initiated hydrogermylation is a powerful technique for forming C-Ge bonds, often proceeding under mild conditions. canada.ca These reactions are typically initiated by agents that can generate a germyl (B1233479) radical (R₃Ge•) from a hydrogermane (R₃GeH). Common initiators include triethylborane (B153662) (Et₃B) and azo compounds like 1,1'-azobis(cyclohexanecarbonitrile) (B1581900) (ACCN). nih.govnagoya-u.ac.jp
The process involves the generation of the germyl radical, which then adds to the unsaturated C-C bond of an alkene or alkyne. acs.org This is followed by a hydrogen atom transfer from another molecule of the hydrogermane to the resulting carbon-centered radical, propagating the radical chain and forming the final product. nih.gov Radical hydrogermylation has been successfully applied to modify the surfaces of germanium nanosheets and to synthesize complex molecules like 5-(2-germylvinyl)uracil nucleosides, where it often proceeds with high stereoselectivity. nih.govcanada.ca For example, the radical-mediated hydrogermylation of protected 5-ethynyluracil nucleosides with various germanes predominantly yields the Z-isomer. nih.gov
Advanced Strategies for Difluoromethylated Organogermanium Compounds
The introduction of a difluoromethyl (CHF₂) group imparts unique electronic properties to a molecule, making methods for the synthesis of compounds like (difluoromethyl)trimethylgermane highly valuable.
A direct and effective method for synthesizing difluoromethylated organogermanium compounds involves the reaction of a germanium electrophile, such as a halogermane, with a nucleophilic difluoromethylating agent. rsc.orgunimi.it A prominent example is the use of (difluoromethyl)trimethylsilane (B44995) (TMSCHF₂), a commercially available and convenient CHF₂ source. rsc.orgchemicalbook.com
In a recently developed procedure, TMSCHF₂ is activated with an alkoxide, such as potassium tert-pentoxide, to generate a difluoromethyl carbanion-like species. unimi.it This nucleophile then reacts with a trialkyl- or triarylgermanium halide in a nucleophilic displacement reaction to furnish the corresponding difluoromethylated organogermane in high yield. rsc.orgunimi.it This method has been successfully used to prepare previously undisclosed difluoromethyl derivatives of both trialkyl- and triphenylgermanium systems. rsc.org Furthermore, the reaction can be extended to di- and tri-halogenated germanium precursors to install multiple difluoromethyl groups. unimi.it For instance, dichlorodiphenylgermanium reacts effectively to yield the bis(difluoromethyl)diphenylgermane. rsc.org
Table 2: Synthesis of Difluoromethylated Organogermanium Compounds
| Germanium Precursor | Difluoromethylating Agent | Activator/Conditions | Product | Reference |
|---|---|---|---|---|
| Trialkylgermanium Halide | TMSCHF₂ | Potassium tert-pentoxide | Trialkyl(difluoromethyl)germane | rsc.orgunimi.it |
| Triphenylgermanium Halide | TMSCHF₂ | Potassium tert-pentoxide | Triphenyl(difluoromethyl)germane | rsc.orgunimi.it |
| Dichlorodiphenylgermane | TMSCHF₂ | Potassium tert-pentoxide | Bis(difluoromethyl)diphenylgermane | rsc.orgunimi.it |
| Triethylgermane (B74486) (Ge-H) | PhHgCF₂Br | Thermolysis (80°C) | Triethyl(difluoromethyl)germane | acs.org |
Difluorocarbene (:CF₂) is a highly reactive intermediate that serves as a powerful reagent for introducing difluoromethylene units. cas.cn One of the key reactions of difluorocarbene is its insertion into single bonds, including the Ge-H bond of hydrogermanes. This provides a direct pathway to difluoromethylated germanium compounds.
Difluorocarbene can be generated from various precursors under different conditions. cas.cn Phenyl(trihalomethyl)mercury compounds, for example, serve as thermal sources of dihalocarbenes. acs.org The reaction of triethylgermane with phenyl(bromodifluoromethyl)mercury (PhHgCF₂Br) at 80°C results in the insertion of :CF₂ into the Ge-H bond to form triethyl(difluoromethyl)germane. acs.org More modern and convenient difluorocarbene sources include (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF₂Br), which can be activated under mild neutral or basic conditions. nih.gov The reaction of difluorocarbene with heteroatom nucleophiles is a widely used method for synthesizing difluoromethylated compounds. cas.cncas.cn The electrophilic nature of difluorocarbene makes it reactive towards the nucleophilic Ge-H bond, leading to the desired insertion product. cas.cn
Site-selective fluorination is a critical technique in modern synthetic chemistry. numberanalytics.com When considering the synthesis of complex molecules containing an organogermane moiety, the chemical stability of the C-Ge bond under fluorinating conditions is a crucial factor. Research has shown that aryl germanes possess a remarkable stability towards harsh electrophilic fluorinating reagents like Selectfluor. researchgate.netacs.org
This stability is unique when compared to related organometallic species such as organoboranes and organosilanes, which are often not stable under the same conditions. researchgate.netacs.org This chemoselectivity allows for the precise fluorination of other functional groups within a molecule while leaving the C-Ge bond intact. For example, in a molecule containing both a trialkyltin and a triethylgermane group, electrophilic fluorination occurs exclusively at the tin-bearing site. researchgate.net This robustness makes organogermanes valuable as "masked halides" or directing groups in modular syntheses, enabling late-stage functionalization at other positions without disturbing the germanium center. acs.orgwikipedia.org While this property does not directly form the Ge-CHF₂ bond, it is a critical consideration in multistep syntheses involving fluorination steps on germanium-containing substrates. nih.gov
Reaction Mechanism Analysis in the Synthesis of Organogermanium Analogues
The synthesis of organogermanium compounds often involves addition reactions with alkenes and alkynes, providing a direct route to these molecules. researchgate.netsioc-journal.cn The mechanisms of these reactions can vary significantly depending on the reagents and conditions employed.
One prominent mechanistic pathway involves single electron transfer (SET). For instance, the reaction of organohalohydrogermanes with di-t-butyl orthoquinone likely proceeds through a monoelectronic transfer, forming a radical anion pair in the initial step. This is supported by ESR measurements that detect a transient paramagnetic o-semiquinonic species. researchgate.net Similarly, the reaction of a lithiated germyllithium derivative with methyl iodide is complex and leads to a dimethylated product through a SET mechanism, with transient radical species also detected by ESR. researchgate.net
In other cases, the reaction mechanism is influenced by the polarity of the germanium-hydrogen bond. "Acidic" halohydrogermanes can act as one type of reactant, while organogermanium hydrides act as another. researchgate.net The use of catalysts can also dictate the reaction pathway. For example, a potassium bis(trimethylsilyl)amide (KHMDS) catalyst enables a dealkynative coupling for the synthesis of various organogermanes, such as alkynylgermanes and germasiloxanes. nih.gov
Recent research has also explored the synthesis of multi-functionalized organogermaniums using Ge(II) salts. For example, germacycles with an allylboron moiety can be formed through (4+1) cycloadditions of butadienes bearing a boronic ester moiety with Ge(II) salts. researchgate.net These germacycles can then participate in further reactions like allylboration of aldehydes with high diastereoselectivity. researchgate.net
Furthermore, organogermanium(IV) catecholate complexes are synthesized through an exchange reaction between the corresponding catechols or catechol thioethers and R'2GeCl2 in the presence of triethylamine. mdpi.com The electrochemical oxidation mechanism of these complexes involves the sequential formation of mono- and dicationic derivatives. mdpi.com
The hydrogermylation of alkynes can proceed through different mechanisms depending on the catalyst. A radical initiator like peroxydisulfate (B1198043) leads to the trans-addition of radicals, forming Z-selective vinylgermanes. rsc.orgrsc.org In contrast, a Pd(PPh3)4-catalyzed hydrogermylation results in a regio- and stereoselective cis-addition. rsc.org
A proposed mechanism for a [3 + 2] cycloaddition reaction between sodium azide (B81097) and various nitriles catalyzed by mononuclear Ge(IV) compounds has been supported by experimental findings and DFT calculations. rsc.org Additionally, it has been suggested that the organogermanium compound 3-(trihydroxygermyl)propanoic acid (THGP) enhances the alkaline isomerization of an aldose to a ketose by forming a complex with the 1,2-enediol transition state. jst.go.jpnih.gov
Table 1: Mechanistic Insights into Organogermanium Synthesis
| Reaction Type | Proposed Mechanism | Key Intermediates/Features | Supporting Evidence |
| Organohalohydrogermane with orthoquinone | Single Electron Transfer (SET) | Radical anion pair | ESR detection of paramagnetic species researchgate.net |
| Lithiated germyllithium with methyl iodide | Single Electron Transfer (SET) | Transient radical species | ESR detection researchgate.net |
| Dealkynative coupling | Catalytic cycle | - | High chemoselectivity, benign conditions nih.gov |
| (4+1) Cycloaddition | Cycloaddition | Germacycles with allylboron moiety | High diastereoselectivity in subsequent reactions researchgate.net |
| Hydrogermylation (radical) | Radical addition | Organogermyl radical | trans-addition leading to Z-isomers rsc.orgrsc.org |
| Hydrogermylation (palladium-catalyzed) | Catalytic cycle | - | cis-addition rsc.org |
| [3+2] Cycloaddition | Lewis acid catalysis | - | DFT calculations rsc.org |
| Aldose-ketose isomerization | Transition state stabilization | Enediol complex | Enhanced initial reaction rate jst.go.jpnih.gov |
Emerging Trends and Challenges in Organogermanium Synthetic Chemistry
The field of organogermanium chemistry is experiencing a resurgence of interest, driven by the unique properties and potential applications of these compounds in organic synthesis, medicinal chemistry, and materials science. researchgate.netsioc-journal.cn
A significant emerging trend is the development of green and sustainable synthetic protocols. nih.gov This includes the use of environmentally friendly solvents like natural deep eutectic solvents (NADES) and the development of catalytic systems that are low-cost, operate under benign conditions, and exhibit high chemoselectivity, such as the KHMDS-based process for organogermane synthesis. nih.gov
Another key trend is the exploration of novel modes of activation for organogermanes. researchgate.net Historically, organogermanes have been underutilized in cross-coupling reactions compared to more conventional organometallic reagents. researchgate.net However, recent studies have shown that alternative activation methods can make organogermanes highly reactive and capable of outcompeting other functional groups in bond-forming strategies. researchgate.net This has led to an increase in methodologies that utilize organogermanes as chemoselective and orthogonal coupling partners. researchgate.net
The synthesis of multiply bonded organogermanium derivatives, such as analogues of alkenes, alkynes, and dienes, is another active area of research. mdpi.com The development of new synthetic approaches, like the 1,2-addition or cycloaddition across a Ge≡Ge triple bond to form digermenes, is expanding the library of available organogermanium building blocks. mdpi.com
Despite these advances, challenges remain. The study and development of organogermanium chemistry have historically been more scattered and slower compared to other elements in the carbon family. sioc-journal.cn Overcoming the traditionally lower reactivity of organogermanes in certain transformations continues to be a focus. researchgate.net Furthermore, developing a broader range of stereoselective synthetic methods is crucial for the synthesis of complex, single-isomer products.
In Vitro Biological Activity and Mechanistic Studies of Cid 78068715
Development of In Vitro Assay Systems for Biological Activity Profiling
Comprehensive searches of available scientific literature and bioactivity databases did not yield specific information regarding the development of in vitro assay systems designed for the biological activity profiling of the chemical compound identified as CID 78068715. While general methodologies for assessing the biological activity of novel chemical entities are well-established, details of assays tailored to or utilized for this compound are not documented in the public domain.
Standard approaches to developing such assay systems typically involve high-throughput screening (HTS) to test the compound against a wide array of molecular targets or cellular phenotypes. This is often followed by the development of more specific secondary assays to confirm and characterize any identified activities. These can include biochemical assays to measure enzyme activity or ligand-binding affinity, and cell-based assays to assess effects on cellular processes. However, no records of such developmental work for this compound are currently available.
Cellular and Subcellular Investigation of Biological Responses
There is no publicly available research detailing the investigation of cellular or subcellular biological responses to this compound.
Modulation of Cellular Signaling Pathways
No studies have been published that describe the effects of this compound on any cellular signaling pathways. Research in this area would typically involve techniques such as western blotting, reporter gene assays, or phosphoproteomics to determine if the compound alters the activity of key signaling molecules. The absence of such data means the impact of this compound on cellular signaling remains unknown.
Identification and Validation of Molecular Targets in Biological Systems
The molecular target or targets of this compound in biological systems have not been identified or reported in the scientific literature.
Ligand-Target Binding Characterization
No information is available regarding the characterization of binding between this compound and any potential molecular targets. Such characterization would typically involve biophysical techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or radioligand binding assays to determine binding affinity (Kd), kinetics, and specificity.
Enzyme Activity Modulation Studies
There are no published studies on the effects of this compound on the activity of any enzymes. Investigating enzyme modulation is a common strategy to elucidate a compound's mechanism of action, but this has not been documented for this compound.
Information regarding the chemical compound “this compound” is not available in the public domain.
Extensive searches for scientific literature and data pertaining to the chemical compound identified as “this compound” have yielded no specific results. Consequently, an article detailing its In Vitro Biological Activity and Mechanistic Studies, with a focus on high-throughput screening methodologies for identifying biologically active analogues, cannot be generated at this time.
The initial search for "this compound" and related terms did not retrieve any documents or data related to its biological activity, mechanistic studies, or any screening methodologies for its analogues. The search results provided information on other, unrelated chemical compounds and biological processes, which are not applicable to the subject of the requested article.
Therefore, due to the complete absence of publicly available research findings for “this compound,” the creation of a scientifically accurate and informative article as per the user's request is not possible. No data tables or detailed research findings could be compiled as no primary or secondary sources mentioning this specific compound were found.
Molecular Interactions and Computational Modeling of Cid 78068715
Analysis of Molecular Recognition and Binding Kinetics
Molecular recognition is the foundation of many biological processes, governing how molecules like CID 78068715 interact with biological targets, such as proteins. nih.gov The study of these interactions, including their speed (kinetics) and strength (affinity), is crucial for fields like drug discovery. uni-leipzig.denih.gov
A variety of biophysical and computational methods are employed to study the interactions between a ligand, such as this compound, and a protein. These techniques provide insights into the structural and dynamic aspects of the binding event. uni-leipzig.de
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solution-state NMR is a powerful tool for analyzing protein-ligand interactions. Techniques like 1H-15N HSQC titration can track chemical shift perturbations in the protein upon ligand binding, identifying the binding site. Saturation Transfer Difference (STD) NMR can identify which parts of a ligand are in close contact with the protein. uni-leipzig.de
Spectroscopic Methods: Techniques including Circular Dichroism (CD), UV/Vis, and fluorescence spectroscopy can detect conformational changes in the protein or ligand upon binding. uni-leipzig.de
Molecular Dynamics (MD) Simulations: Computational methods like MD simulations provide a near-realistic view of a compound's behavior within a biological target. mdpi.com These simulations can help analyze geometric features and energetics over time, offering a dynamic perspective that complements static methods like docking. mdpi.comrsc.org
Statistical and Energetic Modeling: Methods such as Contact Preferences analysis can statistically predict hydrophobic and hydrophilic geometries in a receptor's active site. nih.gov Electrostatic Maps, using the Poisson-Boltzmann Equation, are effective for modeling solvation effects and predicting hydrophobic regions. nih.gov
Characterizing the affinity (how tightly a ligand binds) and specificity (the preference for a particular target) is essential. nih.gov Affinity is often quantified by the dissociation constant (Kd), while specificity involves comparing binding to on-target versus off-target molecules.
The binding mechanisms for any given ligand can be complex, potentially involving a combination of conformational selection, where the ligand binds to a pre-existing conformation of the target, and induced fit, where binding causes a conformational change. nih.gov Computational tools are increasingly used to predict these parameters. For instance, advanced diffusion models can be guided by protein-ligand interaction data to generate 3D molecules optimized for binding to specific protein targets. openreview.net A global thermodynamic model fitted to extensive mutation data can reveal how specific residues contribute to affinity and specificity, distinguishing between mutations that tune global affinity and those that alter specificity. nih.gov
Theoretical Approaches to Structure and Bonding in Organogermanium Systems
This compound belongs to the class of organogermanium compounds. Theoretical and computational chemistry provides profound insights into the molecular structures, bonding nature, and stability of these systems. scispace.com
Quantum chemical calculations are indispensable for studying organogermanium compounds. nih.gov These methods can reliably compute molecular structures, potential energy surfaces, electron density, and various spectroscopic properties. scribd.com Two primary theoretical approaches are widely used:
Ab initio Methods: These wave-function-based molecular orbital (MO) methods are derived from first principles without empirical parameters. scispace.comscribd.com
Density Functional Theory (DFT): DFT methods are based on the electron density and offer a balance of computational cost and accuracy, making them popular for studying larger systems. scispace.comscribd.com
These calculations are crucial for understanding the thermochemistry, such as enthalpies of formation, and deriving bond dissociation enthalpies for various Ge-X bonds (where X can be H, C, halogens, etc.). nih.govresearchgate.net For instance, the G4 level of theory has been found to provide reliable energy values for germanium compounds. researchgate.net Furthermore, specialized programs can simulate mass spectra based on quantum chemistry, which helps in understanding the complex gas-phase ion chemistry and fragmentation of organometallic molecules. rsc.org
| Calculation Type | Predicted Properties | Typical Methods | Relevance |
|---|---|---|---|
| Geometry Optimization | Molecular structures, bond lengths, bond angles | DFT, Ab initio (e.g., MP2) | Provides the most stable 3D structure of the molecule. scribd.com |
| Frequency Analysis | Vibrational frequencies (IR/Raman spectra), zero-point energies, transition state verification | DFT, Ab initio | Confirms minima and transition states on the potential energy surface. scribd.comresearchgate.net |
| Thermochemical Analysis | Enthalpies of formation, bond dissociation energies | High-accuracy methods (e.g., G4, W1) | Crucial for understanding reaction mechanisms and stability. nih.govresearchgate.net |
| Electronic Structure Analysis | Electron density, orbital shapes, partial charges | NBO, AIM | Reveals the nature of chemical bonds (e.g., Ge-C bond). researchgate.net |
Organogermanium compounds, particularly cyclic ones like the germacyclopentane ring in this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify these different conformers and determine their relative energies to map out the energetic landscape. researchgate.net
The "force field" or molecular mechanics method is a computational technique used to study the structures and energies of molecules, including various conformers. acs.orgacs.org By calculating the steric energy of different conformations, it is possible to identify the most stable (lowest energy) structures and the energy barriers between them. This is critical for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules. For related organosilicon compounds, which share similarities with organogermanium compounds, the tetrahedral geometry due to sp3 hybridized orbitals is a key structural feature. iust.ac.ir
In Silico Predictive Modeling for Molecular Interactions
In silico (computational) modeling has become a cornerstone of modern drug discovery and materials science, allowing for the prediction of molecular interactions before a compound is synthesized or tested experimentally. nih.gov These methods are particularly valuable for analyzing complex systems and guiding experimental design. nih.gov
For a compound like this compound, predictive modeling can be used to:
Identify Potential Biological Targets: Molecular docking simulations can screen large libraries of proteins to identify potential binding partners. This involves computationally placing the ligand into the binding site of a protein and scoring the interaction.
Predict Binding Affinity and Pose: Docking and MD simulations are widely used to predict the preferred orientation (pose) of a ligand within a binding site and to estimate its binding affinity. mdpi.comrsc.org
Understand Structure-Activity Relationships: By modeling a series of related compounds, researchers can understand how changes in molecular structure affect binding and activity, a key aspect of computer-aided drug design (CADD). nih.gov
The development of artificial intelligence and machine learning has further enhanced these predictive capabilities. For example, support vector machine learning models, using features like genetic and proteomic properties, can predict virus-host protein interactions and even the directionality of the effect. nih.gov Such data-driven approaches are continually improving the accuracy and scope of in silico predictions in molecular science.
No Publicly Available Research Data for Molecular Modeling of this compound
Despite extensive searches of scientific literature and chemical databases, no specific research findings on the molecular interactions and computational modeling of the chemical compound identified as this compound are currently available.
Efforts to gather information for an in-depth analysis of this particular organogermanium compound, as outlined in the requested article structure, have been unsuccessful. Searches for molecular docking simulations, molecular dynamics simulations, and computational design strategies specifically involving this compound have not yielded any relevant studies or datasets.
While there is a body of research on the computational modeling of organogermanium compounds in general, the absence of data specifically pertaining to this compound makes it impossible to provide a scientifically accurate and detailed analysis as requested. The principles of scientific accuracy and adherence to factual reporting prevent the generation of content without verifiable sources.
Therefore, the sections on "Molecular Docking Simulations," "Molecular Dynamics Simulations," and "Computational Design and Optimization Strategies for Organogermanium Scaffolds" for this compound cannot be developed at this time. Further research and publication of studies on this specific compound are needed before a comprehensive article on its molecular modeling can be written.
Preclinical Research Applications Utilizing Animal Models for Cid 78068715 Analogues
Establishment and Characterization of Relevant Disease Models
To study ALK/ROS1-positive cancers and evaluate the efficacy of CID 78068715 analogues, various animal models are established that recapitulate key aspects of the human disease.
Rodents, particularly mice and rats, are the most commonly used animals in preclinical cancer research due to their genetic manipulability, cost-effectiveness, and physiological similarities to humans. mdpi.com They are widely used to study the effects of TKIs. springermedizin.deresearchgate.netnih.gov These models are valuable for initial efficacy testing and for studying the molecular mechanisms of drug action and resistance. mdpi.comspringermedizin.de For instance, rodent models have been instrumental in examining TKI-induced cardiotoxicity, a known side effect of some kinase inhibitors. springermedizin.deresearchgate.netnih.gov
For certain research questions, larger animals like dogs offer unique advantages. Spontaneously occurring cancers in pet dogs, such as lymphomas and lung cancer, often share remarkable similarities with their human counterparts in terms of biology, genetics, clinical presentation, and response to therapy. mdpi.comnih.govnih.gov This makes them a powerful comparative model. nih.govnih.gov The larger size of dogs allows for procedures that are more analogous to human clinical practice, such as repeated biopsies for monitoring and treatment schedules similar to those used in human patients. youtube.com Due to these similarities, incorporating dogs with cancer into the preclinical development path can help establish pharmacokinetic/pharmacodynamic relationships and better predict clinical outcomes and toxicities in humans. nih.gov
To more accurately mimic human cancer, specialized rodent models have been developed.
Xenograft Models : These models involve transplanting human cancer cells or patient-derived tumor tissue into immunodeficient mice. nih.govaacrjournals.org
Cell Line-Derived Xenografts (CDX) : Human cancer cell lines are implanted into mice. While useful, these models may not fully retain the characteristics of the original tumor. nih.govmdpi.com
Patient-Derived Xenografts (PDX) : Tumor tissue taken directly from a patient is implanted into mice. nih.govgd3services.com PDX models are considered more clinically relevant as they better maintain the original tumor's architecture, genetic diversity, and heterogeneity. mdpi.commdpi.com They have become increasingly important for testing targeted therapies and studying drug resistance. oaepublish.com
Genetically Engineered Mouse Models (GEMMs) : In these models, the mouse's own genes are manipulated to cause the spontaneous development of tumors that closely resemble human cancer. aacrjournals.orgnih.govauctoresonline.orgnih.gov For studying ALK-positive lung cancer, a key GEMM is the EML4-ALK transgenic mouse. nih.gov These mice are engineered to express the EML4-ALK fusion protein, leading to the development of lung tumors that are highly similar to human ALK-positive non-small cell lung cancer (NSCLC). nih.govnih.gov GEMMs are invaluable for studying tumor initiation, progression, and the interaction between the tumor and the immune system in a natural microenvironment. nih.govnih.gov
| Model Type | Description | Key Advantages | Key Limitations |
| Rodent Models (Standard) | Healthy mice or rats used for general safety and PK/PD studies. | Cost-effective, well-characterized, rapid breeding cycle. mdpi.com | Genetic and physiological differences from humans can lead to discrepancies in drug response. mdpi.com |
| Canine Models | Pet dogs with spontaneously occurring cancers. | Cancers are biologically and molecularly similar to human cancers; larger size allows for human-like clinical procedures. nih.govyoutube.com | Higher cost, longer lifespan, ethical considerations, less genetic control. nih.gov |
| Xenograft Models (CDX & PDX) | Human tumor cells (CDX) or tissues (PDX) implanted into immunodeficient mice. nih.govgd3services.com | PDX models preserve human tumor heterogeneity and are predictive of clinical response. mdpi.commdpi.comoaepublish.com | Lack of a competent immune system; human stroma is often replaced by murine stroma. nih.gov |
| Genetically Engineered Models (GEMM) | Mice engineered to develop de novo tumors mimicking human cancer (e.g., EML4-ALK mice). nih.gov | Tumors develop in an immune-proficient microenvironment; closely mimic human disease progression and genetics. aacrjournals.orgnih.govnih.gov | Time-consuming and expensive to develop; not all human cancer mutations can be replicated. auctoresonline.org |
Assessment of Pharmacological Effects in Animal Models
Once a relevant animal model is established, it is used to assess the pharmacological effects of drug candidates like analogues of this compound.
The primary method for evaluating efficacy in vivo is to measure the drug's effect on tumor growth. probiocdmo.com In studies involving xenograft or GEMM models of ALK-positive NSCLC, mice bearing tumors are treated with ALK inhibitors like Crizotinib or Lorlatinib. nih.govaacrjournals.org Researchers then monitor tumor volume over time compared to a control group receiving a vehicle. nih.govtheranib.com A significant reduction in tumor volume or a delay in tumor growth indicates biological efficacy. theranib.com
Key findings from in vivo efficacy studies of ALK inhibitors include:
Tumor Regression : Treatment with ALK inhibitors in EML4-ALK mouse models leads to dramatic tumor shrinkage. nih.govaacrjournals.org
Survival Benefit : In preclinical trials, ALK inhibitors have been shown to enhance the event-free survival of mice with ALK-driven tumors. nih.gov
Mechanism of Action : Studies in these models confirm the on-target activity of the drugs. For example, analysis of tumor tissue from treated mice shows reduced phosphorylation of ALK and downstream signaling proteins like ERK, Akt, and S6, confirming that the drug is hitting its intended target and inhibiting the cancer-driving pathway. aacrjournals.org
Drug Resistance Studies : Animal models are crucial for understanding how tumors become resistant to treatment. By treating mice for extended periods, researchers can generate resistant tumors. nih.govaacrjournals.org Analysis of these resistant tumors has revealed mechanisms of acquired resistance, such as secondary mutations in the ALK gene (e.g., G1202R), which has guided the development of next-generation inhibitors like Lorlatinib, designed specifically to overcome these mutations. nih.govnih.gov
Based on the information available, there is no public record of a chemical compound with the identifier "this compound" in major chemical databases such as PubChem. This identifier does not correspond to a known substance, and therefore, no information exists regarding its analogues or any associated preclinical research.
It is possible that "this compound" may be an internal or proprietary identifier not yet disclosed in public scientific literature, or it may be an error. Without a valid compound to serve as a reference, it is not possible to generate an article on its analogues, their target engagement in animal models, or the translational aspects of such research.
Therefore, the requested article focusing on the preclinical research applications of this compound analogues cannot be provided. Verification of the compound identifier is recommended to proceed with any meaningful research or content generation on this topic.
Advanced Analytical Methodologies for Characterization of Cid 78068715 in Research
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for probing the molecular structure and confirming the identity of newly synthesized compounds like CID 78068715.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic and organometallic compounds. For a molecule containing hydrogen, carbon, fluorine, and germanium, a multi-nuclear NMR approach is essential.
¹H NMR is used to determine the number and connectivity of protons in the molecule. The chemical shifts, signal integrations, and coupling patterns provide a detailed map of the proton environment. For instance, aromatic protons will appear in a distinct region from aliphatic ones, and their splitting patterns can reveal substitution patterns on a phenyl ring.
¹⁹F NMR is particularly informative due to the high sensitivity of the ¹⁹F nucleus and its wide chemical shift range, which helps in resolving subtle structural differences. lcms.cznih.gov The chemical shift of the fluorine signals can confirm the presence of groups like trifluoromethyl (CF₃), which typically appear between δ -60 to -70 ppm. The coupling between ¹⁹F and nearby ¹H or ¹³C nuclei provides further structural constraints. The sensitivity of ¹⁹F chemical shifts to the local electronic environment makes it a powerful probe for studying molecular interactions and conformational changes. nih.gov
¹³C NMR provides information about the carbon skeleton of the molecule. While less sensitive than ¹H NMR, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can distinguish between CH₃, CH₂, CH, and quaternary carbons. The chemical shifts are indicative of the carbon's hybridization and the electronegativity of attached atoms.
⁷³Ge NMR is significantly more challenging due to the low natural abundance (7.8%) and large quadrupole moment of the ⁷³Ge isotope (spin I = 9/2), which often leads to broad signals. researchgate.netnih.gov However, at high magnetic fields, it is possible to obtain valuable data, especially for symmetrical organogermanium compounds. researchgate.netnih.govrsc.org The chemical shift in ⁷³Ge NMR is sensitive to the substituents attached to the germanium atom. acs.orgacs.org For this compound, the ⁷³Ge NMR spectrum would confirm the germanium environment and provide insights into the electronic effects of the attached organic and fluorine-containing moieties. The relaxation times (T₁ and T₂) of ⁷³Ge nuclei are dominated by quadrupolar relaxation, which is influenced by molecular size and symmetry. acs.org
Table 1: Hypothetical NMR Data for this compound This table presents plausible NMR data based on typical chemical shifts for organogermanium compounds containing fluorinated phenyl groups.
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|---|
| ¹H | 7.20 - 7.80 | m | - | Aromatic Protons |
| ¹H | 2.50 | q | 7.5 | -CH₂-Ge |
| ¹H | 1.10 | t | 7.5 | -CH₃ |
| ¹⁹F | -62.5 | s | - | -CF₃ |
| ¹³C | 120 - 140 | m | - | Aromatic Carbons |
| ¹³C | 124 | q | JCF = 272 | -CF₃ |
| ¹³C | 25.2 | s | - | -CH₂-Ge |
| ¹³C | 8.5 | s | - | -CH₃ |
| ⁷³Ge | -30 to -60 | br s | - | R₃Ge-Ar |
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. jeol.comjeol.com For this compound, MS analysis would show a characteristic isotopic pattern for the molecular ion due to the natural abundance of germanium isotopes (⁷⁰Ge, ⁷²Ge, ⁷³Ge, ⁷⁴Ge, ⁷⁶Ge). clockss.org
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound. nih.govresearchgate.net This is crucial for confirming the identity of a new substance like this compound. Fragmentation patterns observed in the mass spectrum can offer additional structural information, revealing the connectivity of different parts of the molecule. clockss.org Techniques such as electrospray ionization (ESI) are often employed for the analysis of organometallic compounds. scholarsportal.info
Table 2: Illustrative HRMS Fragmentation Data for this compound This table shows potential high-resolution mass spectrometry fragmentation data, which would be used to piece together the structure of the molecule.
| m/z (Observed) | Elemental Formula | Fragment Lost |
|---|---|---|
| [M]+ | C₁₅H₁₄F₃Ge⁺ | - |
| [M-CH₃]+ | C₁₄H₁₁F₃Ge⁺ | CH₃ |
| [M-C₂H₅]+ | C₁₃H₉F₃Ge⁺ | C₂H₅ |
| [M-CF₃]+ | C₁₄H₁₄Ge⁺ | CF₃ |
| [Ge-Aryl]+ | C₆H₁₅Ge⁺ | C₉H₋₁F₃ |
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes. uwindsor.caroyalsocietypublishing.org For this compound, these techniques would be used to confirm the presence of key structural features.
IR Spectroscopy is particularly useful for identifying polar bonds. Expected characteristic absorption bands would include those for C-H stretching in aromatic and aliphatic regions, C=C stretching for the aromatic ring, and strong C-F stretching vibrations. The Ge-C bond also has a characteristic absorption, typically in the range of 500-600 cm⁻¹. nih.gov
Raman Spectroscopy is more sensitive to non-polar, symmetric bonds. It would be effective in identifying the Ge-C bond and the symmetric vibrations of the aromatic ring. The combination of IR and Raman spectra provides a more complete picture of the vibrational properties of the molecule, aiding in its structural confirmation. cdnsciencepub.com
Table 3: Key Vibrational Frequencies for this compound This table outlines the expected vibrational frequencies in IR and Raman spectroscopy for the identification of functional groups.
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 |
| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |
| C-F Stretch | 1000 - 1400 | Weak |
| Ge-C Stretch | 500 - 600 | 500 - 600 |
Chromatographic Separation and Purification Techniques
Chromatographic methods are essential for the purification of the target compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the purification and purity analysis of non-volatile organogermanium compounds. nih.govresearchgate.net A reversed-phase HPLC method, using a C18 or a phenyl-based stationary phase, would likely be developed for this compound. The mobile phase would typically consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water. tandfonline.com Detection is commonly achieved using a UV detector, set to a wavelength where the aromatic portion of the molecule absorbs. The retention time of the compound is a key identifier, and the peak area provides a quantitative measure of its purity. For chiral variants, specialized chiral HPLC methods can be employed to determine the enantiomeric excess.
For volatile organogermanium compounds, Gas Chromatography (GC) is the analytical method of choice. researchgate.net If this compound or any of its synthetic precursors or byproducts are sufficiently volatile and thermally stable, GC can be used for purity assessment. researchgate.netevergreenindiana.orgtuwien.at The sample is vaporized and transported by an inert gas through a capillary column. Separation is based on the compound's boiling point and its interaction with the stationary phase. A mass spectrometer is often used as the detector (GC-MS), providing both separation and structural information. Germane (GeH₄) and its derivatives are examples of volatile germanium compounds that are amenable to GC analysis. wikipedia.org
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray Diffraction (XRD) is a powerful, non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. merckmillipore.comclearsynth.com In this method, a beam of X-rays is directed at a crystalline sample of the compound of interest. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern of scattered X-rays. guidechem.com
Table 1: General Information Obtainable from XRD Analysis
| Parameter | Description |
| Crystal System | The basic repeating shape of the crystal lattice (e.g., cubic, tetragonal, orthorhombic). |
| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. |
| Space Group | The set of symmetry operations that describes the arrangement of atoms in the crystal. |
| Atomic Coordinates | The precise position (x, y, z) of each atom within the unit cell. |
| Bond Lengths & Angles | The distances between bonded atoms and the angles they form. |
Biophysical Methods for Studying Molecular Interactions
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is an analytical technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. tcichemicals.com It is particularly useful for studying the secondary and tertiary structures of proteins and can detect conformational changes that occur upon ligand binding.
When a small molecule binds to a protein, it can alter the protein's structure, leading to changes in its CD spectrum in the far-UV region (178-260 nm), which is sensitive to the protein backbone conformation. Furthermore, if the small molecule itself is achiral, it may acquire a chiral conformation upon binding, giving rise to an induced CD signal in the near-UV region (260-350 nm). The magnitude of these spectral changes can be used to quantify the binding affinity between the compound and the target molecule.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique used to study molecular interactions by monitoring changes in the fluorescence properties of a system. Many biological macromolecules contain intrinsic fluorophores, such as the amino acid tryptophan, whose fluorescence is sensitive to its local environment.
When a compound binds to a protein, it can cause a change in the local environment of these fluorophores, leading to a shift in the emission wavelength or a change in fluorescence intensity (quenching or enhancement). These changes can be monitored to study binding events and determine binding constants. If the compound itself is fluorescent, its properties may change upon binding, providing another avenue for analysis.
Dynamic Light Scattering (DLS) for Particle Size Analysis
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a technique used to measure the size distribution of small particles and molecules in a solution. The method is based on the principle of Brownian motion, the random movement of particles suspended in a fluid.
In a DLS experiment, a laser illuminates the sample, and the scattered light from the moving particles is detected. Smaller particles move more rapidly, causing faster fluctuations in the intensity of the scattered light, while larger particles move more slowly, leading to slower fluctuations. By analyzing these fluctuations over time, the diffusion coefficient of the particles can be determined. The hydrodynamic diameter of the particles is then calculated using the Stokes-Einstein equation, which relates the diffusion coefficient to particle size, temperature, and solvent viscosity. This technique is valuable for assessing the aggregation state of a compound or its target molecule in solution.
Broader Academic and Research Applications of Cid 78068715 and Organogermanium Chemistry
CID 78068715 as a Chemical Probe in Biological Systems
While this compound itself has not been characterized as a chemical probe, the broader family of organogermanium compounds has shown potential in biological and medicinal research. Chemical probes are small molecules used to study and manipulate biological systems, and certain organogermanium compounds exhibit biological activity that makes them subjects of interest. paperpublications.orgresearchgate.net
For instance, some organogermanium compounds have been investigated for their therapeutic potential. Spirogermanium (B1201630) was developed as an anticancer drug, and propagermanium (B1678255) (Ge-132) has also been studied for its biological effects. wikipedia.orgresearchgate.net The biological activity of these compounds stems from their unique chemical properties and interactions with biological molecules. paperpublications.orgresearchgate.net
A notable characteristic of some organogermanium compounds is their low mammalian toxicity, which makes them attractive candidates for chemotherapeutic agents. paperpublications.org For example, the sesquioxide of 2-carboxyethylgermanium, Ge(CH2CH2COOH)2O3, and its derivatives have been studied as potential antitumor and antibacterial agents. paperpublications.org The interaction of organogermanium compounds with biological molecules is a key aspect of their function as potential chemical probes. For instance, the hydrolysate of Ge-132, 3-(trihydroxygermyl)propanoic acid, can form complexes with molecules containing vicinal diol structures, such as those found in ribose and saccharides. nih.gov This ability to interact with specific biological structures is a crucial feature for a chemical probe.
Research has also explored the use of organogermanium compounds as immunomodulators and for their effects on cellular processes. researchgate.netscirp.org These biological activities highlight the potential for designing specific organogermanium compounds as chemical probes to investigate complex biological pathways.
Contributions to Fundamental Organometallic Chemistry Research
The study of organogermanium compounds has made significant contributions to the fundamental understanding of organometallic chemistry, particularly in the realm of low-coordinate and multiply-bonded species. mdpi.com The synthesis and characterization of stable compounds containing germanium-carbon (germenes) and germanium-germanium (digermenes) double bonds have challenged and expanded the classical rules of chemical bonding. wikipedia.orgmdpi.com
The stability of these unsaturated organogermanium compounds is often achieved through the use of bulky substituents that sterically protect the reactive multiple bonds. wikipedia.orgmdpi.com The investigation of these molecules provides valuable insights into the nature of bonding involving heavier main group elements. mdpi.com
Key research findings in this area include:
The synthesis of stable digermenes, which are compounds containing a Ge=Ge double bond. mdpi.com
The preparation and characterization of germenes, which feature a Ge=C double bond. mdpi.com
The exploration of cyclic organogermanium compounds, such as cyclotrigermenes. mdpi.com
The structural parameters of these compounds, such as bond lengths and angles, are meticulously studied using techniques like X-ray crystallography to understand the nuances of their electronic structure. mdpi.com
Below is a table summarizing some representative examples of organogermanium compounds that have been pivotal in fundamental organometallic chemistry research.
| Compound Class | Representative Example | Significance in Research | Reference |
| Digermenes | Ar′(H)Ge=Ge(Ar′)H [Ar′ = 2,6-(2,6-iPr2-C6H3)2-C6H3] | Example of a stable digermene, contributing to the understanding of Ge=Ge double bonds. | mdpi.com |
| Germenes | Ar2Ge=C(SiMe3)2 [Ar = 2-tBu-4,5,6-Me3-C6H] | A stable germene that provides insight into the nature of the Ge=C double bond. | mdpi.com |
| Cyclic Digermenes | cyclo-[Ge3] | Heavy analogues of cyclopropene, expanding the knowledge of cyclic systems with multiple bonds. | mdpi.com |
Exploratory Applications in Advanced Materials Science
The unique electronic and structural properties of organogermanium compounds make them interesting candidates for applications in advanced materials science. wiley-vch.desioc-journal.cn Research in this area is exploring their potential use in electronics, optics, and catalysis. wiley-vch.denumberanalytics.com
Organogermanium compounds and polymers are being investigated for their semiconductor properties. paperpublications.org Organometallic polymers with unsaturated germanium have demonstrated interesting semiconducting characteristics. paperpublications.org For instance, polygermanes and other germanium-containing polymers can act as semiconductors, especially when doped with other elements. paperpublications.org
Specific organogermanium compounds like isobutylgermane are used in Metalorganic Vapor Phase Epitaxy (MOVPE) for the deposition of germanium-containing semiconductor films. wikipedia.orgchemeurope.com Furthermore, recent research has shown that donor-acceptor type organogermanium compounds can exhibit thermally activated delayed fluorescence (TADF), making them suitable as emitters in organic light-emitting diodes (OLEDs). rsc.org
Organogermanium compounds have also found applications in the field of polymerization catalysis. wiley-vch.de Certain derivatives are used as homogenous catalysts. paperpublications.org For example, alkylgermanium hydrides, in combination with titanium, vanadium, chromium, or molybdenum halides as co-catalysts, have been shown to be effective in the polymerization of olefins. paperpublications.org The development of germanium-based catalysts is an active area of research, aiming to create more efficient and selective polymerization processes. researchgate.net
Development of Novel Research Tools and Methodologies
The synthesis and study of organogermanium compounds have led to the development of new research tools and synthetic methodologies. clockss.org For example, the creation of novel organogermanium compounds with specific functionalities, such as trithiagermatranes, has expanded the toolbox available to chemists. clockss.org These compounds, synthesized through newly developed methods, exhibit interesting biological activities and serve as platforms for further research. clockss.org
The synthesis of organogermanium compounds often requires specialized techniques and reagents, and the ongoing development in this area contributes to the broader field of synthetic chemistry. sioc-journal.cn The unique reactivity of organogermanium compounds also allows for their use in specific chemical transformations, further establishing their role as valuable tools in chemical research.
Future Perspectives and Conceptual Challenges in Research on Cid 78068715
Integration of Artificial Intelligence and Machine Learning in Chemical Discovery
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, from predicting molecular properties to designing novel synthesis pathways. researchgate.netwikipedia.org For a relatively unexplored compound like Ethenyl(difluoro)germane, these computational tools offer a powerful approach to accelerate its investigation.
AI/ML models can be trained on existing data from a wide array of organogermanium and fluorinated compounds to predict the physicochemical properties, reactivity, and potential biological activity of CID 78068715. ontosight.ai Techniques like quantitative structure-activity relationship (QSAR) modeling could provide initial screenings for its potential as a therapeutic agent or a functional material. wikipedia.org Furthermore, generative models, such as recurrent neural networks (RNNs) and graph neural networks (GNNs), can be employed to design novel molecules based on the Ethenyl(difluoro)germane scaffold, optimizing for desired properties. researchgate.net
A significant challenge in applying AI to this specific compound is the likely scarcity of direct training data. To overcome this, transfer learning approaches could be utilized, where models trained on larger datasets of similar compounds (e.g., vinylsilanes, fluorinated hydrocarbons) are fine-tuned for organogermanium systems. The development of automated platforms that integrate AI with robotic synthesis could enable a closed-loop system for the rapid exploration of Ethenyl(difluoro)germane's chemical space and reaction optimization. acs.orgchemrxiv.org
Table 1: Potential Applications of AI/ML in this compound Research
| AI/ML Application | Description | Potential Impact |
| Property Prediction | Forecasting physicochemical properties, toxicity, and biological activity. | Rapid initial assessment and prioritization of research directions. |
| Reaction Prediction | Identifying optimal synthetic routes and reaction conditions. | Accelerating synthesis and improving yields. |
| De Novo Design | Generating novel derivatives with enhanced properties. | Discovering new lead compounds for various applications. |
| Automated Synthesis | Integrating algorithms with robotic platforms for autonomous experimentation. | High-throughput screening and optimization of derivatives. |
Designing Novel Organogermanium Scaffolds with Enhanced Biological Activity
Organogermanium compounds have been investigated for a range of biological activities, including anticancer, and immunomodulatory effects. researchgate.netpaperpublications.org The unique structural motifs of Ethenyl(difluoro)germane—a vinyl group susceptible to addition reactions and electron-withdrawing fluorine atoms—make it an interesting starting point for designing novel biologically active scaffolds.
The vinyl group can serve as a handle for further functionalization through reactions like hydrogermylation, cycloaddition, or polymerization, allowing for the creation of diverse molecular architectures. researchgate.netresearchgate.net The introduction of fluorine atoms often enhances the metabolic stability and binding affinity of drug candidates. oaepublish.com Therefore, incorporating the difluorogermyl moiety into known pharmacophores could lead to new compounds with improved therapeutic profiles. For instance, it could be used to create analogues of existing drugs where the difluorogermyl group modifies the electronic and steric properties.
Research in this area would involve the synthesis of a library of derivatives and their subsequent biological screening. The design of these derivatives could be guided by computational docking studies to predict their interaction with biological targets. nih.gov A key challenge will be to understand the structure-activity relationship (SAR) of these new scaffolds to rationally design more potent and selective compounds.
Addressing Synthetic Complexities for Advanced Organogermanium Systems
The synthesis of functionalized organogermanium compounds can be challenging. scientificupdate.comsioc-journal.cn While general methods for creating carbon-germanium bonds exist, such as the reaction of germanium halides with organometallic reagents, the synthesis of a molecule with the specific functionalities of Ethenyl(difluoro)germane likely requires specialized approaches. wikipedia.orgacs.org
The preparation of the difluorogermane (B78015) precursor itself presents a hurdle. Methods for the synthesis of gem-difluoro compounds often involve specific fluorinating agents. beilstein-journals.orgscribd.comgoogle.com Subsequent introduction of the vinyl group would need to be achieved without compromising the difluoro moiety. Potential synthetic routes could involve the hydrogermylation of a protected acetylene (B1199291) followed by deprotection, or the reaction of a difluorogermylene with a vinyl-containing reagent. researchgate.netacs.org
The reactivity of the vinyl group and the Ge-C bond in Ethenyl(difluoro)germane under various conditions will need to be systematically studied to enable its use as a building block for more complex molecules. rsc.orgresearchgate.net The stability of the Ge-F bond in the presence of different reagents will also be a critical factor to consider in synthetic design. Overcoming these synthetic challenges will be crucial for unlocking the full potential of this compound in materials science and medicinal chemistry.
Table 2: Potential Synthetic Routes and Challenges for Ethenyl(difluoro)germane Derivatives
| Synthetic Strategy | Description | Key Challenges |
| Functionalization of the Vinyl Group | Addition reactions, cross-coupling, polymerization. | Chemoselectivity, controlling stereochemistry, stability of the Ge-F bonds. |
| Modification of the Difluoro- moiety | Not a primary target for modification due to stability. | Harsh conditions may be required, potentially leading to decomposition. |
| Use as a Building Block | Incorporation into larger molecular frameworks. | Compatibility with various reaction conditions and functional groups. |
Refinement of Preclinical Modeling for Mechanistic Elucidation
Should derivatives of Ethenyl(difluoro)germane show promising biological activity, detailed preclinical modeling will be essential to understand their mechanism of action. This would involve a combination of in vitro and in vivo studies.
In vitro assays using cell lines would be employed to determine the cytotoxic or modulatory effects on specific cellular pathways. scienceopen.com For example, if anticancer activity is observed, studies would focus on apoptosis induction, cell cycle arrest, and inhibition of cancer-related enzymes. Mechanistic studies could involve investigating the interaction of these compounds with viral proteins or nucleic acids, as has been observed for other organogermanium compounds. nih.gov
Animal models would be necessary to evaluate the in vivo efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and potential toxicity of lead compounds. The presence of germanium allows for the possibility of using advanced imaging techniques to track the distribution of the compound in real-time. A significant challenge in preclinical modeling is the translation of findings from animal models to human physiology. Careful selection of appropriate models and thorough toxicological evaluation will be critical. paperpublications.org
Expanding the Scope of Molecular Interaction Studies for Germanium-Containing Compounds
Understanding the non-covalent interactions of organogermanium compounds is fundamental to predicting their behavior in biological systems and materials. researchgate.net For Ethenyl(difluoro)germane, the interplay between the germanium atom, the fluorine atoms, and the vinyl group creates a unique electronic and steric profile that warrants detailed investigation.
Computational modeling techniques, such as Density Functional Theory (DFT), can be used to study the geometry, electronic structure, and bonding nature of the molecule. acs.orgscirp.org These studies can provide insights into the reactivity and potential interaction sites. Molecular dynamics simulations can be employed to model the interaction of Ethenyl(difluoro)germane and its derivatives with biological macromolecules like proteins and nucleic acids, or with surfaces for materials science applications. nih.govnih.govresearchgate.net
Experimental techniques such as X-ray crystallography of solid derivatives and NMR spectroscopy in solution would provide crucial data to validate the computational models. mdpi.com A key conceptual challenge is to accurately model the relatively weak interactions, such as hydrogen bonds and van der Waals forces, which are often critical in determining biological activity and material properties. The influence of the polar C-F bonds and the polarizable Ge atom on these interactions will be a particularly interesting area of study.
Q & A
Basic Research Questions
Q. How do I formulate a research question for studying CID 78068715’s biochemical properties?
- Methodological Answer : Begin by narrowing the scope using frameworks like PICO (Population/Problem, Intervention/Indicator, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant). For example:
- Population: Specific biological systems (e.g., enzyme targets).
- Intervention: this compound’s molecular interactions.
- Outcome: Quantifiable metrics (e.g., binding affinity, inhibition rates).
Avoid vague terms; instead, specify measurable variables (e.g., "How does this compound inhibit Protein X at varying concentrations?"). Test the question for clarity and feasibility through pilot literature reviews .
Q. What steps ensure a rigorous literature review for this compound-related studies?
- Methodological Answer :
Use structured keyword combinations (e.g., "this compound AND [kinase inhibition/metabolomics]") across databases like PubMed and SciFinder.
Prioritize primary sources (peer-reviewed journals) over secondary summaries.
Critically appraise conflicting findings (e.g., discrepancies in reported IC50 values).
Organize findings thematically (e.g., mechanistic studies vs. structural analyses) and identify gaps (e.g., lack of in vivo data). Reference tools like Zotero for citation management .
Q. How should I design an experiment to assess this compound’s stability under physiological conditions?
- Methodological Answer :
- Variables : pH, temperature, and buffer composition.
- Controls : Include degradation controls (e.g., heat-denatured samples).
- Analytical Methods : Use HPLC or mass spectrometry for quantification.
- Replicates : Minimum triplicate runs to ensure statistical validity. Document protocols rigorously to enable reproducibility, adhering to journal guidelines for experimental sections .
Advanced Research Questions
Q. How can I resolve contradictions in existing data on this compound’s metabolic pathways?
- Methodological Answer :
Comparative Analysis : Replicate key studies under standardized conditions (e.g., identical cell lines, assay protocols).
Meta-Analysis : Statistically pool data from multiple studies to identify trends (e.g., using R or Python for heterogeneity testing).
Mechanistic Validation : Apply orthogonal methods (e.g., CRISPR knockouts to confirm enzyme involvement). Address confounding variables like batch-to-batch compound purity .
Q. What strategies optimize this compound’s experimental protocols for high-throughput screening?
- Methodological Answer :
- Automation : Use liquid handlers for consistent dosing.
- Miniaturization : Transition to 384-well plates to reduce reagent costs.
- QC Metrics : Include Z’-factor calculations to validate assay robustness.
- Data Pipelines : Implement tools like KNIME or Pipeline Pilot for rapid analysis. Ensure scalability by pre-testing freeze-thaw stability and solvent compatibility .
Q. How do I integrate multi-omics data to elucidate this compound’s mode of action?
- Methodological Answer :
- Data Layers : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets.
- Pathway Enrichment : Use tools like DAVID or MetaboAnalyst to identify overrepresented pathways.
- Network Modeling : Construct interaction networks (e.g., Cytoscape) to map compound-target relationships. Validate hypotheses with targeted siRNA or chemical probes .
Methodological Best Practices
Q. What ethical considerations apply when publishing this compound research?
- Methodological Answer :
- Data Transparency : Share raw data via repositories like Zenodo or Figshare.
- Conflict of Interest : Disclose funding sources or affiliations.
- Reproducibility : Follow ARRIVE guidelines for in vivo studies or MIAME for microarray data. Cite prior work comprehensively to avoid plagiarism .
Q. How should I structure a manuscript reporting novel findings for this compound?
- Methodological Answer :
- Introduction : Contextualize gaps (e.g., "Prior studies lack structural dynamics data").
- Methods : Detail protocols for synthesis, characterization (e.g., NMR, XRD), and assays.
- Results : Use subheadings to separate biochemical, computational, and structural results.
- Discussion : Contrast findings with literature, addressing limitations (e.g., "In vitro models may not reflect tissue-specific effects"). Adhere to journal-specific formatting for citations and figures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
